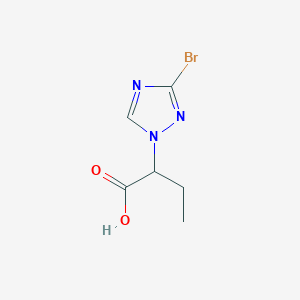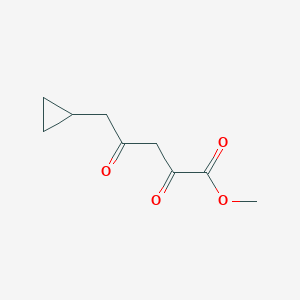
2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of azole ring. Azoles are a class of five-membered nitrogen-containing heterocycles . The compound also contains a bromo group and a butanoic acid group .
Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,2,4-triazole ring, a bromo group, and a butanoic acid group . The InChI code for this compound is1S/C4H4BrN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) . Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206 and a purity of 95%. It is a powder at room temperature .Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
The exploration and synthesis of heterocyclic compounds, particularly triazoles, have significant implications in developing new drugs with diverse biological activities. The triazole class, including 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid, is crucial for preparing novel pharmaceuticals due to its structural versatility. This versatility allows for several structural variations with consistent numbers of carbon and nitrogen atoms, leading to compounds with a broad range of biological activities. Research has shown considerable interest in developing novel triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The need for new, efficient methods to prepare these triazoles that consider green chemistry, energy saving, and sustainability is highlighted, emphasizing the role of triazoles in addressing emerging diseases and pathogens (Ferreira et al., 2013).
Corrosion Inhibition
1,2,3-Triazole derivatives, potentially including this compound, have been investigated for their effectiveness as corrosion inhibitors for metals and alloys in aggressive media. These studies primarily focus on 1,4-disubstituted 1,2,3-triazole derivatives prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. These derivatives have shown promise as non-toxic, environmentally friendly, and efficient corrosion inhibitors, highlighting the potential of triazole derivatives in protecting metal surfaces from corrosion. The investigation into these compounds' inhibition efficiencies and mechanisms offers insights into their application in preserving the integrity of metal structures in various industrial applications (Hrimla et al., 2021).
Environmental Considerations
The environmental behavior and aquatic toxicity of chemicals related to the oxo-process, which could include derivatives similar to this compound, have been reviewed. These compounds generally exhibit low concern for aquatic life, indicating that inadvertent releases into the environment would be subjected to rapid biodegradation and volatilization, with minimal residual aquatic toxicity. This review suggests that such compounds, due to their biodegradability and low aquatic toxicity, pose a relatively low environmental risk, thus supporting their continued use and study in various applications (Staples, 2001).
Orientations Futures
The future directions for research on “2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs with improved efficacy and selectivity .
Mécanisme D'action
Target of Action
It’s known that similar 1,2,4-triazole compounds have shown cytotoxic activities against tumor cell lines .
Mode of Action
It’s known that similar 1,2,4-triazole compounds interact with tumor cells and exhibit cytotoxic activities .
Biochemical Pathways
It’s known that similar 1,2,4-triazole compounds can affect various biochemical pathways in tumor cells .
Result of Action
Similar 1,2,4-triazole compounds have shown to exhibit cytotoxic activities against tumor cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid. These precautions help ensure the safe handling of the compound and prevent environmental pollution .
Analyse Biochimique
Biochemical Properties
Triazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the triazole derivative .
Molecular Mechanism
Triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJSENUYLIFHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798731-85-7 |
Source


|
| Record name | 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}acetate](/img/structure/B2916105.png)




![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)
![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)






